molecular formula C5H10F3N B3032015 4,4,4-Trifluoro-2-methylbutan-2-amine CAS No. 93339-73-2

4,4,4-Trifluoro-2-methylbutan-2-amine

Cat. No.: B3032015
CAS No.: 93339-73-2
M. Wt: 141.13 g/mol
InChI Key: XZLZSIPTAZHIIH-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Amine Chemistry

The substitution of hydrogen with fluorine in amine-containing molecules can dramatically alter their properties. Fluorine is the most electronegative element, and its presence often leads to profound changes in a molecule's electronic environment, conformation, and metabolic stability. tandfonline.com Key effects of fluorine substitution include:

Increased Lipophilicity: The trifluoromethyl (CF3) group, in particular, can enhance a molecule's ability to pass through biological membranes, a crucial factor for the bioavailability of pharmaceutical compounds. nih.gov

Modulated Basicity: The strong electron-withdrawing nature of fluorine atoms can significantly decrease the basicity (pKa) of the amine nitrogen. alfa-chemistry.com This modification can be critical for optimizing drug-receptor interactions and reducing unwanted side effects.

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body. acs.org This often leads to an increased half-life and improved efficacy of drug candidates. nih.gov

Conformational Control: The steric and electronic properties of fluorine can influence the preferred three-dimensional shape of a molecule, which can be leveraged to improve its binding affinity to a specific biological target.

Overview of Trifluoromethylated Amine Classes

Trifluoromethylated amines can be broadly categorized based on the position of the trifluoromethyl group relative to the nitrogen atom. Common classes include:

α-Trifluoromethylamines: The CF3 group is attached to the carbon atom directly bonded to the nitrogen. These compounds have been extensively studied for their potential in creating novel pharmaceuticals.

β-Trifluoromethylamines: The CF3 group is located on the second carbon atom from the nitrogen. This arrangement mitigates the extreme reduction in basicity seen in α-substituted analogs while still providing many of the benefits of fluorination.

N-Trifluoromethylamines: The CF3 group is directly attached to the nitrogen atom. This class of compounds is often unstable and prone to hydrolysis, limiting their application. nih.govacs.org

Structural Classification of 4,4,4-Trifluoro-2-methylbutan-2-amine within Fluoroalkylamines

This compound belongs to the class of γ-trifluoromethylamines. Its structure features a trifluoromethyl group on the gamma carbon relative to the amine nitrogen. It is also classified as a primary amine, as the nitrogen atom is bonded to two hydrogen atoms and one carbon atom. Furthermore, the carbon atom bonded to the nitrogen is a tertiary carbon (part of a tert-butyl-like structure), making the amine sterically hindered. This combination of a sterically hindered primary amine and a terminal trifluoromethyl group defines its unique chemical character and potential applications in synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4,4-trifluoro-2-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N/c1-4(2,9)3-5(6,7)8/h3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZSIPTAZHIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604555
Record name 4,4,4-Trifluoro-2-methylbutan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93339-73-2
Record name 4,4,4-Trifluoro-2-methyl-2-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93339-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-2-methylbutan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 4,4,4 Trifluoro 2 Methylbutan 2 Amine

Elucidation of Reaction Mechanisms in Trifluoromethylation Reactions

Trifluoromethylation, the introduction of a -CF3 group, is a key strategy in medicinal and agricultural chemistry. Understanding the mechanistic underpinnings of how amines like 4,4,4-Trifluoro-2-methylbutan-2-amine are converted to their N-trifluoromethyl (-N-CF3) analogues is pivotal for creating milder, safer, and more efficient synthetic protocols.

Role of Thiocarbonyl Fluoride (B91410) Intermediates

A significant pathway for the N-trifluoromethylation of secondary amines involves the formation of a thiocarbonyl fluoride intermediate. This species, often generated in situ to avoid handling the toxic and low-boiling point thiophosgene, serves as a crucial building block. One method involves the reaction of difluorocarbene with elemental sulfur to produce thiocarbonyl fluoride (CF2=S).

Secondary amines, such as this compound, react with this intermediate to yield a thiocarbamoyl fluoride. This step is foundational for the subsequent transformation. The thiocarbamoyl fluoride is then subjected to a desulfurinative fluorination process, typically using a fluoride source like silver(I) fluoride (AgF), to furnish the final N-trifluoromethyl amine. researchgate.net This two-step, one-pot sequence provides a reliable route to N-CF3 compounds from their corresponding secondary amines. researchgate.netnih.gov The general stability and reactivity of thiocarbamoyl fluorides have been the subject of detailed studies to optimize their synthesis and subsequent conversions. researchgate.netbohrium.com

Formal Umpolung Strategies

A conceptually innovative approach to forming N-CF3 bonds from secondary amines employs a formal umpolung, or polarity inversion, strategy. nih.govnih.govresearchgate.net In typical trifluoromethylation reactions, an amine nucleophile attacks an electrophilic trifluoromethyl source ("CF3+"). The umpolung strategy reverses this reactivity.

In this method, a bench-stable trifluoromethylthiolate salt, such as tetramethylammonium (B1211777) trifluoromethylthiolate ((Me4N)SCF3), serves as a "CF3-" source. The reaction proceeds via an initial nucleophilic attack of the amine on the sulfur atom of the SCF3 anion. This leads to the quantitative in situ formation of a thiocarbamoyl fluoride intermediate within minutes at room temperature. nih.govnih.govresearchgate.net This intermediate is the same type as that formed from thiocarbonyl fluoride, and it is subsequently converted to the N-CF3 product upon treatment with a fluorinating agent like AgF. nih.gov This method is noted for its rapidity, operational simplicity, and high selectivity, representing a significant advance in mild trifluoromethylation techniques. nih.govnih.govresearchgate.net

Carbocationic Intermediates and their Reactivity

The potential for reactions involving this compound to proceed via a carbocationic intermediate at the tertiary carbon (C2) is mechanistically unlikely. The presence of the adjacent, strongly electron-withdrawing trifluoromethyl (-CF3) group exerts a profound destabilizing effect on any developing positive charge on the neighboring carbon atom.

This destabilization is a well-documented principle in fluorine chemistry. The inductive effect of the three fluorine atoms makes the formation of an α-(trifluoromethyl) carbocation highly energetically unfavorable. Therefore, reaction pathways that would require the formation of a 4,4,4-trifluoro-2-methylbutan-2-yl cation are generally disfavored. Synthetic strategies involving this amine or similar structures typically proceed through concerted pathways or involve intermediates where a positive charge on the C2 carbon is avoided.

Understanding Selectivity in Synthetic Pathways

Selectivity is a cornerstone of modern synthetic chemistry, enabling chemists to target specific atoms or functional groups within a complex molecule. For reactions involving this compound, both regioselectivity and chemoselectivity are critical considerations that dictate the outcome of synthetic transformations.

Regioselective Transformations

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org While the literature on regioselective reactions specifically involving this compound as a substrate is limited, general principles can be inferred from related systems. For instance, in the synthesis of complex trifluoromethyl-substituted amines, regioselectivity is often controlled by the nature of the catalyst or the inherent properties of the reactants. nih.gov

In broader contexts, cycloaddition reactions and metal-catalyzed processes have been developed to achieve high regiocontrol in the synthesis of fluoroalkyl aromatic compounds, demonstrating the importance of directing effects in achieving specific isomers. nih.govnih.gov For a bulky, sterically hindered amine like this compound, its own structure would heavily influence the regiochemical outcome of its reactions with unsymmetrical reagents, favoring attack at less hindered sites.

Chemoselective Reactions

Chemoselectivity, the ability to react with one functional group in the presence of others, is a highlight of modern synthetic methods involving fluorinated amines. The umpolung strategy for N-trifluoromethylation, for example, exhibits excellent chemoselectivity. nih.govnih.gov The reaction's selectivity is governed by the availability of an N-H bond, allowing the trifluoromethylation of secondary amines to proceed without affecting other potentially reactive functional groups such as carbonyls, alkenes, alkynes, tertiary amines, nitriles, or nitro groups. nih.gov

This high degree of functional group tolerance makes the methodology suitable for the late-stage functionalization of complex molecules, including pharmaceuticals. nih.govnih.gov Biocatalytic transformations, such as enzyme-catalyzed N-H bond insertions, also demonstrate high chemoselectivity in the synthesis of α-trifluoromethyl amines, avoiding side reactions like dimerization. acs.org The selective functionalization of the N-H bond in the presence of a wide array of other groups underscores the sophisticated and mild nature of these advanced synthetic protocols.

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Information not available in the provided search results.

While transition-metal-catalyzed C-H activation is a powerful strategy for synthesizing fluorinated molecules, specific studies detailing the catalytic cycle involving this compound are not present in the available literature. nih.govrsc.orgresearchgate.net The amine functionality in principle could act as a directing group to facilitate regioselective C-H functionalization. nih.gov In such a hypothetical scenario, the nitrogen atom would coordinate to the metal center, forming a metallacyclic intermediate that positions the catalyst for C-H activation at a specific site. However, no specific examples or mechanistic data for this compound have been reported.

Influence of Reaction Conditions on Reaction Outcome and Selectivity

Specific data on how reaction conditions influence the outcome and selectivity of reactions involving this compound is not available. For other amines, reaction conditions such as the choice of catalyst, solvent, temperature, and additives are known to significantly impact product distribution and yield. cas.cnnih.gov For instance, the basicity of an amine can influence its reactivity, and the steric hindrance around the nitrogen atom can affect the accessibility for catalysts and reagents. cas.cn The presence of the trifluoromethyl group in this compound would impart specific electronic properties, but its precise effect on reaction selectivity under various conditions has not been experimentally detailed in the available literature.

Stereochemical Aspects and Asymmetric Synthesis of 4,4,4 Trifluoro 2 Methylbutan 2 Amine

Introduction to Chiral Fluoroalkylamines

Chiral amines containing fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, represent a cornerstone in modern medicinal chemistry and drug design. thieme.de The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.org Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. nih.gov When a trifluoromethyl group is introduced at a stereogenic center, the resulting chiral fluoroalkylamines become valuable building blocks for creating novel pharmaceuticals with potentially improved efficacy and pharmacokinetic profiles. nih.gov

The synthesis of these compounds in an enantiomerically pure form is a significant challenge for synthetic chemists. thieme.de The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent functional groups, necessitating the development of specialized asymmetric synthetic methodologies. nih.gov These methods aim to control the three-dimensional arrangement of atoms, ensuring the production of a single desired enantiomer, which is often crucial for therapeutic activity and minimizing off-target effects. The development of efficient and highly stereoselective routes to access chiral fluoroalkylamines is therefore an area of intense research, driven by the demand for new and improved therapeutic agents. yale.edu

Asymmetric Synthetic Approaches to Chiral 4,4,4-Trifluoro-2-methylbutan-2-amine and its Derivatives

The creation of the stereocenter in this compound and related α-trifluoromethyl amines requires precise control of stereochemistry. Chemists have developed several powerful strategies to achieve this, broadly categorized into methods using chiral auxiliaries, organocatalysts, and metal-based catalysts.

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a classical and reliable strategy for asymmetric induction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate to guide a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

One of the most effective auxiliaries for the synthesis of chiral amines is tert-butanesulfinamide. yale.edu This method involves the condensation of the chiral sulfinamide with a ketone, such as 1,1,1-trifluoroacetone, to form a chiral N-sulfinyl ketimine. The subsequent addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the C=N double bond occurs in a highly diastereoselective manner. The sulfinyl group directs the incoming nucleophile to one face of the imine. Finally, the acidic removal of the sulfinyl group yields the desired chiral amine. This approach has been widely used for the synthesis of a variety of α-trifluoromethyl amines with high enantiomeric purity. bioorganica.com.ua

Another powerful class of auxiliaries includes oxazolidinones, popularized by David A. Evans. wikipedia.org While extensively used in aldol (B89426) and alkylation reactions, their principles can be adapted for amine synthesis. For instance, an N-acylated oxazolidinone can be manipulated to create a chiral enolate, which can then react with an electrophilic nitrogen source. Subsequent cleavage of the auxiliary provides the chiral amino acid or amine derivative.

Pseudoephedrine and its analogue pseudoephenamine also serve as excellent chiral auxiliaries, particularly for the asymmetric alkylation of amide enolates to produce chiral carboxylic acids, which can then be converted to amines via reactions like the Curtius or Hofmann rearrangement. nih.gov

A notable example in the synthesis of a related compound, (S)-2-amino-4,4,4-trifluorobutanoic acid, employs a recyclable chiral auxiliary derived from (S)-2-hydroxypinane to form a Ni(II) complex with a glycine (B1666218) Schiff base. mdpi.com This complex is then alkylated with 1,1,1-trifluoro-2-iodoethane. The chiral ligand on the nickel complex effectively controls the stereochemistry of the alkylation, leading to high diastereoselectivity. Subsequent disassembly of the metal complex allows for the recovery of the chiral auxiliary and yields the desired fluorinated amino acid. mdpi.com

Auxiliary TypeKey FeaturesTypical StereoselectivityReference
tert-ButanesulfinamideForms chiral sulfinyl imines, directs nucleophilic addition.High (often >95% de) yale.edubioorganica.com.ua
Ni(II) complex with chiral ligandRecyclable auxiliary, controls alkylation of glycine Schiff base.High (>99% de) mdpi.com
PseudoephenamineForms crystalline amide derivatives, directs alkylation of enolates.High (often ≥19:1 dr) nih.gov

Organocatalytic Strategies

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. This field has provided innovative routes to chiral fluoroalkylamines, particularly through asymmetric Mannich reactions. nih.gov

In a typical organocatalytic Mannich reaction for this purpose, an imine derived from a trifluoromethyl ketone or aldehyde is reacted with a nucleophile, such as an aldehyde, ketone, or malonate. nih.gov The reaction is catalyzed by a chiral amine, like proline or a derivative thereof. The catalyst activates the nucleophile by forming a chiral enamine, which then attacks the trifluoromethyl imine with high facial selectivity. Bifunctional organocatalysts, such as cinchona alkaloid-derived thioureas, have proven highly effective. rsc.org These catalysts possess both a basic amine site (to activate the nucleophile) and a hydrogen-bonding thiourea (B124793) moiety (to activate the electrophile, the imine), leading to highly organized, stereoselective transition states. nih.govrsc.org

For example, the proline-catalyzed direct Mannich reaction between aldehydes and N-PMP protected trifluoromethyl imine has been explored. nih.gov Similarly, cinchona alkaloid-derived thiourea catalysts have been used to promote the addition of 1,3-diketones to the N-H α-imino ester derived from trifluoromethylpyruvate, achieving good to excellent levels of enantiocontrol. nih.gov

Catalyst TypeReactionNucleophileKey FeaturesReference
ProlineMannich ReactionAldehydes/KetonesForms a chiral enamine intermediate. nih.gov
Cinchona Alkaloid ThioureaMannich Reaction1,3-Diketones, MalonatesBifunctional activation of both nucleophile and electrophile. nih.govrsc.org
Chiral Diamine SaltMannich ReactionMalonyl-type nucleophilesForms a single enantiomer product. nih.gov

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions offer a powerful and versatile platform for the asymmetric synthesis of chiral molecules. Various transition metals, including nickel, zinc, and palladium, have been employed to construct the chiral center in trifluoromethyl amines with high efficiency and stereoselectivity.

Nickel-catalyzed asymmetric reductive cross-coupling has emerged as a novel method for the asymmetric introduction of a trifluoromethyl group. nih.gov This strategy can involve the coupling of aryl iodides with a source of the trifluoromethyl group in the presence of a chiral nickel catalyst, demonstrating high efficiency and excellent functional group tolerance. nih.gov

Dinuclear zinc catalysts, such as the Zn-Prophenol system, have been successfully applied in direct Mannich reactions using α-fluoroketones. nih.gov The zinc catalyst coordinates to both the ketone (forming a well-defined zinc enolate) and the imine, facilitating a highly organized transition state that leads to excellent enantio- and diastereoselectivities. This method provides an efficient route to medicinally relevant chiral β-fluoroamines. nih.gov

Diastereoselective and Enantioselective Control in Synthesis

Achieving high levels of both diastereoselectivity (control over the formation of diastereomers) and enantioselectivity (control over the formation of enantiomers) is the ultimate goal of asymmetric synthesis. The methods described above employ different strategies to bias the reaction pathway toward the desired stereoisomer.

In chiral auxiliary-based methods, the stereocenter(s) on the auxiliary create a chiral environment that sterically or electronically favors one reaction pathway over another. For example, in the addition of a nucleophile to an N-tert-butylsulfinyl imine, the bulky tert-butyl group and the lone pair on the sulfur atom effectively block one face of the C=N bond, forcing the nucleophile to attack from the less hindered face. bioorganica.com.ua This results in a high diastereomeric excess (de).

In catalytic methods, the chiral catalyst generates a transient chiral complex with the substrate(s). The specific three-dimensional structure of this complex dictates the stereochemical outcome. For metal-catalyzed reactions, the chiral ligands coordinated to the metal center define the chiral pocket in which the reaction occurs. nih.gov For organocatalysts, the formation of chiral intermediates like enamines or the activation of substrates through hydrogen bonding controls the approach of the reactants. nih.gov

Facial Selectivity in Mannich-type Reactions

The Mannich reaction is a cornerstone for synthesizing β-amino carbonyl compounds and, by extension, chiral amines. nih.gov Controlling the facial selectivity of the nucleophilic attack on the imine C=N bond is critical for achieving high enantioselectivity.

When a trifluoromethyl imine is used as the electrophile, its reactivity is significantly enhanced by the electron-withdrawing CF3 group. In organocatalytic versions, a chiral catalyst, such as a derivative of proline or a cinchona alkaloid, forms a chiral enamine with a ketone or aldehyde nucleophile. This chiral enamine then attacks the imine. The stereochemical outcome is determined by which face of the enamine attacks which face of the imine (Re or Si). The catalyst's structure dictates the preferred geometry of the transition state, often through a combination of steric hindrance and hydrogen bonding, thereby controlling facial selectivity and leading to a single major stereoisomer. beilstein-journals.orgnih.gov

For instance, in reactions catalyzed by bifunctional thiourea catalysts, the thiourea moiety activates the imine by hydrogen bonding to the nitrogen atom, while the tertiary amine part deprotonates the nucleophile to form the enolate. This dual activation holds both reactants in a specific orientation within the catalyst's chiral scaffold, ensuring a highly selective facial attack. nih.gov

Control of Relative and Absolute Stereochemistry

There is currently no available scientific literature detailing the specific methods for controlling the relative and absolute stereochemistry during the synthesis of this compound. Research on the asymmetric synthesis of other structurally related fluorinated amines has been reported, but a direct application or adaptation of these methods to this compound has not been documented. Therefore, no data on diastereomeric or enantiomeric excess, specific catalysts, chiral auxiliaries, or reaction conditions for the stereoselective synthesis of this particular compound can be provided.

Resolution of Racemic Mixtures of this compound

Information regarding the resolution of racemic mixtures of this compound is not present in the current body of scientific literature. While various methods for the resolution of racemic amines are well-established, including classical resolution with chiral acids, enzymatic resolution, and chromatographic separation on chiral stationary phases, their specific application to this compound has not been described. Consequently, there are no research findings or data tables detailing the efficiency of any resolution technique for this compound.

Quantum Chemical Analysis (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can elucidate the fundamental electronic and structural properties of this compound.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-C Bond Length ~1.54 Å
C-N Bond Length ~1.47 Å
C-F Bond Length ~1.35 Å
C-H Bond Length ~1.09 Å
C-C-N Bond Angle ~109.5°
F-C-F Bond Angle ~109.5°

Note: These are illustrative values based on general chemical principles, as specific computational results for this molecule were not found.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.comyoutube.com

Table 2: Frontier Molecular Orbital Energies (Illustrative)

Orbital Energy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap Value

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, different colors represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for interaction with electrophiles. The fluorine atoms, being highly electronegative, would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group and potentially the carbon atoms adjacent to the electron-withdrawing groups would show a more positive potential. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals, which aligns more closely with Lewis structures. wisc.eduscialert.net NBO analysis can quantify the delocalization of electron density, which is described as hyperconjugative interactions. aimspress.comresearchgate.net These interactions involve the donation of electron density from an occupied bonding or lone pair orbital to an unoccupied antibonding orbital. The strength of these interactions can be evaluated using second-order perturbation theory. aimspress.com

For this compound, NBO analysis would reveal the nature of the C-F, C-N, and C-C bonds, as well as the hybridization of the atoms. It would also quantify the hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair into adjacent antibonding orbitals, which can influence the molecule's conformation and reactivity. scialert.net

Table 3: NBO Analysis - Second-Order Perturbation Theory (Illustrative)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (N) σ*(C-C) Value
σ (C-H) σ*(C-F) Value

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's activation energy and, consequently, its rate. For complex reactions with multiple possible pathways, computational modeling can help determine the most favorable route. nih.gov

Prediction of Reactivity and Selectivity Profiles

The insights gained from DFT calculations, particularly FMO analysis and MEP mapping, can be used to predict the reactivity and selectivity of this compound in various chemical reactions. For instance, the location of the HOMO can predict the site of nucleophilic attack, while the LUMO can indicate the site of electrophilic attack. nih.gov MEP maps visually corroborate these predictions by highlighting the electron-rich and electron-poor regions of the molecule. walisongo.ac.id

In cases where a reaction can lead to multiple products (regio- or stereoisomers), computational methods can be used to calculate the activation energies for the formation of each product. The pathway with the lower activation energy is generally favored, allowing for the prediction of the major product and thus the selectivity of the reaction. nih.gov

Conformational Analysis of this compound

A conformational analysis of this compound would theoretically involve the identification of all possible stable three-dimensional arrangements of its atoms, known as conformers, and the determination of their relative energies. This process typically utilizes quantum mechanical calculations to map the potential energy surface of the molecule as a function of the rotation around its single bonds. The results would indicate the most stable conformer(s) and the energy barriers between different conformations. However, no specific studies providing this data for this compound have been found.

Non-Covalent Interactions Studies (QTAIM, RDG, IGM)

The study of non-covalent interactions within this compound would provide crucial insights into its chemical behavior and physical properties.

Quantum Theory of Atoms in Molecules (QTAIM): This method would be used to analyze the electron density topology to identify and characterize the chemical bonds and non-covalent interactions within the molecule. It could reveal the nature and strength of intramolecular hydrogen bonds or other weak interactions involving the fluorine atoms and the amine group.

Reduced Density Gradient (RDG): An RDG analysis would allow for the visualization of non-covalent interactions in real space. It distinguishes between attractive interactions (like hydrogen bonds) and repulsive interactions (steric clashes) by plotting the reduced density gradient against the electron density.

Without dedicated computational studies on this compound, the specific data tables and detailed findings for these analyses remain unavailable.

Table of Compounds

Synthetic Applications and Derivative Chemistry of 4,4,4 Trifluoro 2 Methylbutan 2 Amine

4,4,4-Trifluoro-2-methylbutan-2-amine as a Building Block in Organic Synthesis

This compound serves as a specialized building block for introducing the unique 1,1,1-trifluoro-2-methylpropan-2-yl moiety into a variety of molecular scaffolds. The presence of a primary amine provides a reactive handle for numerous chemical transformations, while the trifluoromethyl group and the adjacent quaternary carbon center offer significant steric bulk and potent electronic effects. The incorporation of fluorinated groups can modulate properties such as lipophilicity, metabolic stability, and binding affinity, making such building blocks highly desirable in drug discovery and agrochemical research.

The amine functional group on this compound allows it to be integrated into larger, more complex molecules through the formation of carbon-nitrogen bonds. nih.gov This enables the synthesis of novel pharmaceuticals, agrochemicals, and materials where the trifluoromethyl-tert-butyl group is a key structural element. Its role as a nucleophile allows it to participate in reactions that build molecular complexity, such as substitutions on electrophilic carbons, thereby embedding its unique fluorine signature deep within a target structure.

As a primary amine, this compound can function as an aminating agent in various synthetic methodologies. It can be employed in nucleophilic substitution reactions with alkyl halides or in reductive amination protocols with aldehydes and ketones. In these roles, it provides a direct route to introduce the sterically demanding and electronically modified aminomethyl group into target molecules. The electron-withdrawing nature of the trifluoromethyl group may slightly temper the nucleophilicity of the amine compared to its non-fluorinated analogs, a factor that can be leveraged for chemoselectivity in certain synthetic contexts.

Derivatization of the Amino Moiety

The primary amino group is a versatile functional handle for a wide array of chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Primary amines are well-known to undergo N-alkylation upon reaction with alkylating agents such as alkyl halides. wikipedia.org The reaction of this compound with an alkyl halide is expected to proceed via a nucleophilic substitution (SN2) mechanism. A common challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org

However, the significant steric hindrance provided by the tertiary carbon atom adjacent to the nitrogen in this compound may slow the rate of subsequent alkylation steps. masterorganicchemistry.com This could potentially allow for more controlled mono-alkylation to yield secondary amines, particularly when using bulky alkylating agents or carefully controlling reaction stoichiometry.

Table 1: Plausible Alkylation Reactions

Amine Reactant Alkylating Agent Expected Major Product Product Class
This compound Methyl iodide N-methyl-4,4,4-trifluoro-2-methylbutan-2-amine Secondary Amine
This compound Ethyl bromide N-ethyl-4,4,4-trifluoro-2-methylbutan-2-amine Secondary Amine
This compound Benzyl chloride N-benzyl-4,4,4-trifluoro-2-methylbutan-2-amine Secondary Amine

The reaction of the primary amino group of this compound with acylating agents is a direct and efficient method for the synthesis of amides. Standard acylating agents like acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents can be employed for this transformation. organic-chemistry.org The resulting amides incorporate the fluorinated alkyl group and are generally stable compounds. This reaction is fundamental for creating peptide mimics or other complex molecules where an amide linkage is desired. nih.gov The formation of an amide bond is one of the most common reactions in organic and medicinal chemistry. nih.gov

Table 2: Plausible Acylation Reactions

Amine Reactant Acylating Agent Expected Amide Product
This compound Acetyl chloride N-(4,4,4-Trifluoro-1,1-dimethylpropyl)acetamide
This compound Benzoyl chloride N-(4,4,4-Trifluoro-1,1-dimethylpropyl)benzamide
This compound Acetic anhydride N-(4,4,4-Trifluoro-1,1-dimethylpropyl)acetamide

Formation of Complex Molecular Architectures Incorporating this compound

The unique structural features of this compound make it an intriguing component for the design of complex molecular architectures. When incorporated into larger structures such as polymers, macrocycles, or dendrimers, the bulky and highly lipophilic 1,1,1-trifluoro-2-methylpropan-2-yl group can significantly influence the three-dimensional structure and physical properties of the resulting material. For instance, its inclusion in a polymer backbone could enhance thermal stability and modify solubility profiles. In supramolecular chemistry, this group could direct self-assembly processes through steric interactions or by creating fluorous domains, leading to novel materials with tailored functions.

Integration into Nitrogen-Containing Heterocycles

The primary amine functionality of this compound makes it a viable candidate for incorporation into various nitrogen-containing heterocyclic systems. The synthesis of such heterocycles often relies on the condensation of amines with other bifunctional molecules. nih.govmdpi.com The free primary amine can serve as a nucleophile to participate in intramolecular cyclizations or multicomponent reactions to form diverse ring structures. beilstein-journals.org

General synthetic strategies where this amine could be employed include:

Paal-Knorr Synthesis: Reaction with 1,4-dicarbonyl compounds to yield substituted pyrroles. The bulky 1,1-dimethyl-2,2,2-trifluoroethyl substituent would be expected to influence the reaction kinetics and reside on the pyrrole (B145914) nitrogen.

Pyridine (B92270) Synthesis: Gold-catalyzed sequential amination-cyclization-aromatization cascades involving propargylamine (B41283) derivatives and carbonyls offer a route to pyridines. mdpi.com While not a direct application, analogous multi-component strategies could potentially incorporate this compound.

Thiazole (B1198619) Synthesis: Condensation reactions are central to the formation of thiazole rings, often involving a reaction between a compound containing an aminothiazole moiety and another reactant. nih.gov

Pyrimidines and Pyrazoles: The reaction of amines with 1,3-dicarbonyl compounds or their equivalents is a foundational method for synthesizing pyrimidine (B1678525) and pyrazole (B372694) rings. nih.gov

The steric bulk of the substituent on this compound may necessitate harsher reaction conditions compared to less hindered amines. However, this same steric hindrance, combined with the electronic effects of the trifluoromethyl group, could also be leveraged to control regioselectivity in certain cyclization reactions.

Table 1: Potential Heterocycle Syntheses Involving a Primary Amine Moiety

HeterocycleGeneral ReactantsReaction TypePotential Role of this compound
Pyrrole1,4-Dicarbonyl CompoundPaal-Knorr CondensationNitrogen source for the heterocyclic ring.
PyridineCarbonyls and an alkyne sourceMulti-component Cascade ReactionAmino component in a Hantzsch-like or related pyridine synthesis.
PyrazoleHydrazine (B178648) derivative and 1,3-DicarbonylCondensationCould be used to synthesize a hydrazine derivative for subsequent cyclization.
ThiazineTrifluoromethyl acrylic acid and ThioamideCondensation/CyclizationCould be used to prepare a substituted thioamide prior to cyclization. organic-chemistry.org

Synthesis of Analogs and Related Compounds of this compound

The unique structural motif of this compound makes its analogs valuable targets in medicinal and materials chemistry. The synthesis of related trifluoromethylated amino alcohols, amino acids, and other amines often involves specialized fluorination or building-block strategies.

Trifluoromethylated amino alcohols are important chiral auxiliaries and building blocks for pharmaceuticals. mdpi.com Several robust methods exist for their synthesis, which could be adapted to produce analogs structurally related to this compound.

Common synthetic routes include:

Reduction of α-Aminoalkyl Trifluoromethyl Ketones: This is a convenient approach where an α-amino acid derivative is first converted to the corresponding trifluoromethyl ketone via methods like the Dakin-West reaction, followed by reduction of the ketone to the alcohol. nih.gov

Nucleophilic Trifluoromethylation: The addition of a trifluoromethyl nucleophile, such as that generated from the Ruppert-Prakash reagent (TMSCF₃), to α-amino aldehydes or ketones is a powerful method. mdpi.comnih.gov This reaction can proceed with high diastereoselectivity. mdpi.com

Ring-Opening of Trifluoromethyloxiranes: Primary and secondary amines can be used to open trifluoromethyloxirane rings, yielding β-amino-α-trifluoromethyl alcohols regioselectively. nih.gov

Reduction of Cyanohydrins: Trifluoromethyl ketones can be converted to cyanohydrins, and the subsequent reduction of the nitrile group with reagents like LiAlH₄ yields the corresponding β-amino-α-trifluoromethyl alcohol. nih.gov

Table 2: General Synthetic Methods for Trifluoromethylated Amino Alcohols

MethodStarting Material TypeKey ReagentsProduct Type
Ketone Reductionα-Aminoalkyl Trifluoromethyl KetoneNaBH₄, LiAlH₄β-Amino-α-trifluoromethyl alcohol. nih.gov
Nucleophilic Trifluoromethylationα-Amino AldehydeTMSCF₃, TBAFβ-Amino-α-trifluoromethyl alcohol. mdpi.comnih.gov
Oxirane Ring OpeningTrifluoromethyloxiraneAmmonia (B1221849) or Primary/Secondary Amineβ-Amino-α-trifluoromethyl alcohol. nih.gov
Cyanohydrin ReductionTrifluoromethyl Ketone CyanohydrinLiAlH₄β-Amino-α-trifluoromethyl alcohol. nih.gov

Fluorinated amino acids are highly valuable building blocks used to enhance the stability and biological activity of peptides and proteins. nih.gov The synthesis of trifluoromethylated amino acids, particularly those that could be considered analogs of this compound, is an area of significant research interest.

Prominent synthetic strategies include:

Asymmetric Alkylation: A widely used method involves the alkylation of chiral nucleophilic glycine (B1666218) equivalents. For instance, a Ni(II) complex of a glycine Schiff base can be alkylated with a trifluoroethylating agent (e.g., CF₃CH₂I) to produce enantiomerically pure 2-amino-4,4,4-trifluorobutanoic acid after hydrolysis. mdpi.comresearchgate.net This approach allows for the construction of the amino acid backbone with high stereocontrol. mdpi.com

Photoredox Catalysis: Modern synthetic methods utilize photoredox catalysis for the direct introduction of trifluoromethyl groups. Continuous flow technology combined with photo-induced reactions provides a general protocol for synthesizing α-CF₃ amino acids under milder conditions than traditional methods. nih.gov

Three-Component Reactions: An organophotoredox-driven three-component reaction of styrenes, a nitrogen source, and a trifluoromethyl source can generate β-trifluoromethyl β-amino ketones, which are precursors to the corresponding amino acids. nih.gov

Table 3: Selected Synthetic Approaches to Trifluoromethylated Amino Acids

MethodKey PrecursorsNotable FeaturesExample Product Class
Asymmetric AlkylationChiral Glycine Equivalent, CF₃CH₂-XHigh enantiomeric purity; scalable. mdpi.comγ-Trifluoromethyl-α-amino acids. mdpi.comresearchgate.net
Photoredox CatalysisAmino Acid Precursor, CF₃ SourceMild conditions; suitable for continuous flow. nih.govα-Trifluoromethyl-α-amino acids. nih.gov
Enzymatic SynthesisFluorinated Precursor, EnzymeHigh selectivity; environmentally benign. nih.govVarious fluorinated amino acids. nih.gov

The synthesis of diverse fluorinated amines often requires specialized reagents and reaction conditions due to the unique properties imparted by fluorine atoms. Analogs of this compound can be conceptualized through various synthetic transformations.

General approaches to fluorinated amines include:

Reductive Amination: A standard method for amine synthesis, the reductive amination of fluorinated ketones can produce a wide range of chiral fluoroamines, often with high activity using reductive aminase enzymes. nih.gov

From Thiocarbamoyl Fluorides: Secondary amines can be converted to thiocarbamoyl fluorides, which then undergo desulfurinative fluorination with reagents like silver(I) fluoride (B91410) to yield trifluoromethylamines. nih.gov

Direct Synthesis from N-Trifluoromethyl Amines: A novel strategy allows for the direct conversion of N-trifluoromethyl secondary amines into N-perfluoro-tert-butyl secondary amines using a single trifluoromethyl source (TMSCF₃) and a fluoride initiator (CsF). nih.gov This reaction proceeds through the elimination of hydrogen fluoride and subsequent addition-elimination steps. nih.gov

Use of Fluoroalkyl Amino Reagents (FARs): Reagents like the Yarovenko reagent (2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine) are used for deoxyfluorination and can serve as building blocks for more complex fluorinated structures. nih.gov

Table 4: Methods for the Synthesis of Fluorinated Amine Analogs

MethodStarting MaterialKey ReagentsProduct
Desulfurinative FluorinationThiocarbamoyl FluorideAgFTrifluoromethylamine. nih.gov
Reductive AminationFluorinated Ketone, AmineReducing Agent (e.g., NaBH₃CN) or Reductive AminaseFluorinated Amine. nih.gov
N-PFtB SynthesisN-Trifluoromethyl Secondary AmineTMSCF₃, CsFN-Perfluoro-tert-butyl Secondary Amine. nih.gov
Gabriel SynthesisPotassium Phthalimide, Fluoroalkyl HalideHydrazinePrimary Fluoroalkylamine. libretexts.org

Future Research Directions and Unexplored Reactivity of 4,4,4 Trifluoro 2 Methylbutan 2 Amine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The current synthesis of many fluorinated amines relies on methods that may involve harsh reagents or produce significant waste. Future research is geared towards developing "greener" alternatives. acs.orgnih.gov Key areas of exploration include the use of more benign starting materials and reagents. For instance, replacing traditional fluorinating agents with safer, more sustainable options is a primary goal. acs.org Researchers are investigating the use of carbon dioxide (CO2) or carbon disulfide (CS2) as benign C1 sources in the synthesis of related fluorinated amine derivatives. nih.gov Another promising avenue is the replacement of hazardous deoxyfluorination reagents like DAST with reagents derived from sulfur hexafluoride (SF6), a potent greenhouse gas, thereby valorizing a problematic substance. acs.orgnih.gov

Mechanochemical methods, which involve solvent-free reactions conducted by grinding solid reactants, also present a sustainable pathway to fluorinated imines, which are precursors to amines. mdpi.com These methods can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. mdpi.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Fluorinated Amines

Feature Traditional Synthetic Routes Future Sustainable Routes
Starting Materials Often reliant on hazardous precursors. Utilization of benign sources like CO2, CS2. acs.orgnih.gov
Reagents Use of harsh reagents like DAST. Development of SF6-derived reagents. nih.gov
Solvent Use Typically requires large volumes of organic solvents. Solvent-free mechanochemical synthesis. mdpi.com
Waste Generation Can produce significant chemical waste. Aims for higher atom economy and less waste. rsc.org

| Energy Consumption | May require high temperatures and prolonged reaction times. | Shorter reaction times, often at room temperature. mdpi.com |

Exploration of Novel Catalytic Systems for Functionalization

The direct functionalization of C-H bonds is a powerful strategy for modifying complex molecules, offering improved atom- and step-economy. rsc.org Future research on 4,4,4-Trifluoro-2-methylbutan-2-amine will likely involve the exploration of novel transition-metal catalytic systems to selectively activate and functionalize the C-H bonds within the molecule. rsc.orgnih.gov

Catalysts based on palladium, rhodium, and cobalt have already shown success in the C-H functionalization of various aromatic compounds with fluorinated groups. nih.gov Extending these methodologies to aliphatic amines like this compound is a logical next step. Copper-catalyzed C-H fluorination followed by substitution with various nucleophiles is another promising strategy that could be adapted. This would allow for the introduction of diverse functional groups (C-O, C-N, C-C) at specific positions, greatly expanding the synthetic utility of the parent amine. The development of catalysts that can selectively functionalize the methyl group or the methylene (B1212753) C-H bonds in the presence of the amine functionality will be a significant challenge and a key area of investigation.

Advanced Stereoselective Methodologies for Enantiopure Access

Many applications of chiral amines, particularly in the pharmaceutical industry, require enantiomerically pure compounds. nih.govacs.org The synthesis of enantiopure this compound, which possesses a chiral center at the C2 position, is a critical area for future research. The preparation of enantiopure fluorinated amino acids and amines remains a challenge. cyu.fr

Current advanced strategies for accessing chiral fluorinated amines include:

Use of Chiral Auxiliaries : N-tert-butylsulfinyl imines have been successfully used as chiral auxiliaries to achieve high stereoselectivity in the synthesis of various fluorinated chiral amines. nih.gov

Chiral Building Blocks : The use of chiral fluoromethylated oxazolidines (FOX), derived from commercial chiral amino alcohols, provides a versatile platform for the stereoselective synthesis of α-trifluoromethyl amines and amino acids via reactions like the Strecker or Mannich-type reactions. cyu.frresearchgate.net

Biocatalysis : The use of enzymes, such as transaminases, is an increasingly attractive method for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org This approach offers excellent enantioselectivity under mild, environmentally friendly conditions. acs.org Developing a biocatalytic route starting from 4,4,4-trifluoro-2-methylbutan-2-one would be a significant advancement.

Integration in Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools in modern organic synthesis. nih.govcaltech.edu The Passerini and Ugi reactions are prominent examples of MCRs that are widely used to create peptide-like scaffolds and other complex molecules. nih.govresearchgate.netwikipedia.org

A significant future research direction will be the integration of this compound as the amine component in Ugi-type reactions. nih.govbaranlab.org The steric bulk and electronic properties of this fluorinated amine could lead to novel and potentially biologically active products that are not accessible through traditional methods. researchgate.net The Ugi reaction, which combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide, would allow for the rapid generation of a library of diverse compounds based on the this compound scaffold. baranlab.orgnih.gov Investigating the reactivity and diastereoselectivity of this amine in such sequences will be crucial. researchgate.net

Table 2: Potential Components for a Ugi Reaction Involving this compound

Component Role in Ugi Reaction Example Reactants for Diversity
Amine Nucleophile This compound
Carbonyl Electrophile Various aldehydes (e.g., benzaldehyde, formaldehyde) and ketones.
Carboxylic Acid Anionic component Acetic acid, benzoic acid, amino acids.

| Isocyanide | C1 synthon | tert-Butyl isocyanide, cyclohexyl isocyanide. |

Application as a Probing Agent in Chemical Biology Studies

The unique properties of the fluorine atom make it an excellent probe for biological studies. acs.org Specifically, the near-total absence of fluorine in biological systems and the high sensitivity of the 19F nucleus in Nuclear Magnetic Resonance (NMR) spectroscopy allow for background-free monitoring of molecular interactions. acs.orgnih.gov

The trifluoromethyl group in this compound makes it an ideal candidate for development into a chemical biology probe. researchgate.net By incorporating this amine into larger molecules like peptides or drug candidates, researchers can use 19F NMR to study:

Protein-Ligand Interactions : Monitoring changes in the 19F NMR signal upon binding of the probe to a target protein can provide valuable information about binding affinity, conformational changes, and the local environment of the binding site. acs.org

Enzyme Activity : Fluorinated substrates can be designed to report on enzyme activity through changes in their fluorine NMR signature upon catalytic conversion. researchgate.net

In Vivo Imaging : Highly fluorinated molecules are being developed as contrast agents for 19F Magnetic Resonance Imaging (MRI), a technique that allows for non-invasive imaging in living organisms with high specificity. nih.gov

Future work will involve synthesizing derivatives of this compound that can be conjugated to biomolecules or that are designed to target specific biological processes. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.